5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione
CAS No.:
Cat. No.: VC16386984
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O3 |
|---|---|
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | 5-[(3,5-dimethylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H13N3O3/c1-7-3-8(2)5-9(4-7)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19) |
| Standard InChI Key | SRTWCBUFFFITCS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)N=CC2=C(NC(=O)NC2=O)O)C |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituent Analysis
The compound belongs to the dihydropyrimidine-2,4,6-trione family, featuring a partially saturated six-membered pyrimidine ring with ketone groups at positions 2, 4, and 6. The 5-{[(3,5-Dimethylphenyl)amino]methylene} substituent introduces a conjugated enamine system, where the methylene group bridges the pyrimidine ring and a 3,5-dimethylphenylamine moiety. This substitution pattern enhances electronic delocalization, potentially influencing reactivity and biological interactions .
Stereoelectronic Effects
The planar enamine group facilitates resonance stabilization, while the 3,5-dimethylphenyl group contributes steric bulk and lipophilicity. These features are critical for molecular recognition in biological systems, as evidenced by studies on analogous pyrimidine triones modulating ion channels .
Synthesis and Modification Strategies
Biginelli Reaction Adaptations
The dihydropyrimidine trione core is classically synthesized via the Biginelli reaction, a one-pot cyclocondensation of aldehydes, β-keto esters, and urea/thiourea . For this compound, the aldehyde component is hypothesized to derive from 3,5-dimethylbenzaldehyde, while the β-keto ester (e.g., ethyl acetoacetate) and urea provide the trione backbone. Catalysts such as InCl₃ or ZrCl₄ under solvent-free conditions may optimize yield and regioselectivity .
Post-Synthetic Functionalization
The aminomethylene group likely arises from a condensation reaction between the aldehyde and an amine source (e.g., 3,5-dimethylaniline) under acidic or thermal conditions. Ultrasound irradiation has been reported to enhance similar transformations, reducing reaction times .
Physicochemical Properties
Molecular Characteristics
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Molecular Formula: C₁₄H₁₄N₄O₃ (inferred from structural analogs ).
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Molecular Weight: ~298.29 g/mol.
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Solubility: Predicted low aqueous solubility due to aromatic and methyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Spectral Data
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching), ~1650 cm⁻¹ (C=N stretching), and ~3300 cm⁻¹ (N-H stretching) .
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¹H NMR: Signals for methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and enamine protons (δ 8.1–8.3 ppm) .
Pharmacological and Biological Activities
Calcium Channel Modulation
Pyrimidine-2,4,6-triones exhibit voltage-gated L-type calcium channel (Cav1.2/Cav1.3) activity. Structural analogs like Cp8 demonstrate dual effects: enhancing Ca²⁺ currents at low concentrations and inhibiting them at higher doses . The 3,5-dimethylphenyl group in this compound may improve selectivity for Cav1.3, a target in Parkinson’s disease neuroprotection .
Applications in Drug Development
Privileged Scaffold Utilization
DHPMs are classified as "privileged structures" due to their adaptability across therapeutic targets . This compound’s hybrid architecture merges the DHPM core with a lipophilic aryl group, ideal for central nervous system (CNS) drug candidates.
Structure-Activity Relationship (SAR) Insights
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